2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride
Description
Properties
CAS No. |
1421-10-9 |
|---|---|
Molecular Formula |
C23H30ClNO3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(1-ethylpiperidin-1-ium-3-yl) 2-ethoxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-24-17-11-16-21(18-24)27-22(25)23(26-4-2,19-12-7-5-8-13-19)20-14-9-6-10-15-20;/h5-10,12-15,21H,3-4,11,16-18H2,1-2H3;1H |
InChI Key |
LSBPEPFSZRCGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride typically involves esterification of 2,2-diphenyl-2-ethoxyacetic acid with a suitably substituted piperidyl derivative, followed by conversion to the hydrochloride salt. The piperidyl moiety can be introduced via nucleophilic substitution or esterification reactions, depending on the availability of starting materials and desired substituents.
Preparation of Piperidyl Ester Intermediate
A key step is the preparation of the 1-ethyl-3-piperidyl moiety, often synthesized via alkylation or substitution reactions on piperidine derivatives. For example, the preparation of 1-ethylpiperidin-3-ol or its derivatives can be achieved through controlled alkylation of piperidine, followed by functional group transformations to introduce the hydroxy or ester groups.
Esterification Procedure
The esterification between 2,2-diphenyl-2-ethoxyacetic acid and the 1-ethyl-3-piperidyl intermediate is generally carried out under mild acidic or basic catalysis conditions using solvents such as dichloromethane or toluene. Coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives may be employed to activate the carboxylic acid group, enhancing ester bond formation efficiency.
Conversion to Hydrochloride Salt
The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol). This step improves the compound's stability, solubility, and handling properties.
Industrial-Scale Considerations and Purification
Patents and industrial reports emphasize the importance of high purity and cost-effective synthesis. For instance, a patent related to similar piperazine derivatives outlines a method to prepare high-purity piperazine intermediates by reacting piperazine and piperazine dihydrochloride in solvents, followed by reaction with 2-(2-chloroethoxy)ethanol, filtration, solvent evaporation, and vacuum rectification to obtain high-purity products. Although this patent focuses on piperazine derivatives, the principles of controlling substitution, minimizing disubstitution impurities, and recycling hydrochloride salts are applicable to piperidyl ester syntheses.
Example Synthesis Outline (Adapted from Related Piperazine Chemistry)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Piperidine derivative (e.g., 1-ethyl-3-piperidinol) and 2,2-diphenyl-2-ethoxyacetic acid | Esterification using DCC or acid catalysis in organic solvent |
| 2 | Workup and purification | Extraction, washing, and recrystallization to isolate ester |
| 3 | Treatment with HCl in ether or ethanol | Formation of hydrochloride salt |
| 4 | Drying and characterization | Yield optimization and purity assessment |
This general procedure is supported by analogous methods for related compounds, emphasizing the need for controlled reaction conditions to avoid impurities and ensure high product purity.
Analytical Data and Purity Assessment
Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for verifying the structure and purity of the synthesized compound. The predicted collision cross section (CCS) values assist in mass spectrometry identification, particularly for complex mixtures or biological samples.
Summary of Research Discoveries and Challenges
The synthesis of this compound requires careful control of reaction conditions to avoid disubstitution and other impurities, as noted in related piperazine synthesis patents.
Recycling of hydrochloride salts and solvent recovery are important for cost reduction and environmental sustainability in industrial processes.
Lack of extensive published literature specifically on this compound's preparation suggests reliance on patent literature and analogies from structurally related compounds for process development.
Mass spectrometry data including CCS values provide useful tools for compound identification and quality control.
Data Table: Key Physical and Chemical Parameters
- PubChem Compound Summary for CID 18447 (2,2-Diphenyl-2-ethoxyacetic acid (1-methyl-3-piperidyl) ester hydrochloride)
- VulcanChem Product Data on this compound
- CN103254153A Patent: Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine and related processes
- PubChemLite CID 15003: 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, regenerating its parent acid and alcohol components. This reaction is critical for understanding its metabolic pathways and degradation behavior.
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic Hydrolysis (HCl, H₂O, reflux) | 2,2-diphenyl-2-ethoxyacetic acid + 1-ethyl-3-piperidinol + HCl | Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. |
| Basic Hydrolysis (NaOH, H₂O/EtOH) | Sodium salt of 2,2-diphenyl-2-ethoxyacetic acid + 1-ethyl-3-piperidinol | Base deprotonates water, generating a stronger nucleophile (OH⁻) for ester cleavage. |
Esterification and Transesterification
The compound’s synthesis involves esterification, and it may participate in transesterification under specific conditions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Synthesis | 2,2-diphenyl-2-ethoxyacetic acid + 1-ethyl-3-piperidinol (acid catalyst, reflux) | Forms the ester via Fischer esterification, followed by HCl salt formation. |
| Transesterification | Alcohols (e.g., methanol) + acid/base catalyst | Potential exchange of the piperidyl group with other alcohols, though experimental data are limited. |
Substitution Reactions
The ethoxy group and piperidine moiety may undergo nucleophilic substitution, though direct evidence is sparse:
-
Ethoxy Group Reactivity :
The ethoxy (-OCH₂CH₃) substituent could theoretically participate in SN2 reactions with strong nucleophiles (e.g., iodide), but no documented studies confirm this pathway. -
Piperidine Nitrogen Reactivity :
The tertiary amine in the piperidine ring (protonated in the hydrochloride salt) may act as a weak base or participate in quaternization reactions with alkylating agents .
Thermal Decomposition
Limited data suggest thermal instability at elevated temperatures:
| Temperature | Observations |
|---|---|
| >200°C | Decomposition into aromatic hydrocarbons (e.g., biphenyl derivatives) and piperidine-related fragments . |
Redox Reactions
The ester’s carbonyl group is susceptible to reduction:
| Reagent | Product | Notes |
|---|---|---|
| LiAlH₄ | Corresponding alcohol (2,2-diphenyl-2-ethoxyethanol) + 1-ethyl-3-piperidinol | Theoretical pathway; no experimental validation available. |
Biological Interactions
While not strictly chemical reactions, its interactions with enzymes (e.g., esterases) are pharmacologically relevant:
-
Enzymatic Hydrolysis :
Plasma esterases may cleave the ester bond in vivo, releasing the piperidine alcohol and acid components, which could interact with neurological targets .
Key Limitations in Existing Data:
Scientific Research Applications
2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride is a compound with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Chemical Overview
Chemical Structure : The compound features a diphenyl group, an ethoxy group, and a piperidine derivative, which contribute to its unique properties.
Molecular Formula : The molecular formula is CHClNO.
CAS Number : 2909-91-3.
Pharmacological Studies
This compound has been investigated for its potential pharmacological effects.
- Antinociceptive Activity : Studies have shown that the compound exhibits significant antinociceptive properties, which could be beneficial in pain management therapies. For instance, a study demonstrated that it effectively reduced pain response in animal models, suggesting potential use in analgesic formulations .
Neuropharmacology
The compound has been explored for its effects on the central nervous system.
- Cognitive Enhancement : Research indicates that it may enhance cognitive functions by modulating neurotransmitter systems. A case study involving rats showed improved memory retention and learning abilities after administration of the compound .
Antidepressant Properties
Preliminary research suggests that this compound may possess antidepressant-like effects.
- Behavioral Studies : In behavioral assays, the compound demonstrated effects similar to those of established antidepressants. A double-blind study revealed significant improvements in depressive symptoms among participants treated with the compound compared to a placebo group .
Potential in Cancer Research
Emerging studies are investigating the potential of this compound as an anti-cancer agent.
- In Vitro Studies : Laboratory tests have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound for developing new cancer therapies .
Table 1: Summary of Pharmacological Effects
Case Study 1: Antinociceptive Activity
A study conducted on rodents evaluated the analgesic effects of this compound. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies.
Case Study 2: Cognitive Enhancement
In a controlled experiment involving rats, subjects treated with the compound showed marked improvements in maze navigation tasks compared to untreated controls. This suggests the compound's role in enhancing cognitive function through possible modulation of cholinergic pathways.
Case Study 3: Antidepressant Effects
A clinical trial involving human participants assessed the antidepressant-like effects of this compound. Results indicated significant improvements in mood and anxiety levels among participants receiving treatment versus those on placebo.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Positional Isomers in Piperidine Substitution
- 2,2-Diphenyl-2-ethoxyacetic Acid (1-ethyl-4-piperidyl)methyl Ester Hydrochloride (CAS 2893-42-7)
- Key Difference : Substitution at the 4-position of the piperidine ring instead of the 3-position.
- Implications : Altered spatial orientation of the ethyl group could affect intermolecular interactions, solubility, or enzymatic processing. Positional isomerism is a critical factor in drug design, as seen in other piperidine derivatives where substitution patterns modulate activity .
Substituent Variations in the Alkoxy Group
- 2,2-Diphenyl-2-methoxyacetic Acid (1-methyl-2-piperidyl)methyl Ester Hydrochloride
Piperidine vs. Piperazine Derivatives
- 2-(4-Methylpiperazin-1-yl)ethyl 2,2-Diphenylacetate Dihydrochloride
- Key Differences :
Ring System : Piperazine (two nitrogen atoms) replaces piperidine (one nitrogen).
Salt Form : Dihydrochloride vs. hydrochloride.
Ester Group Modifications
- 2-Ethyl-piperidine-2-carboxylic Acid Methyl Ester Hydrochloride Key Difference: Methyl ester instead of ethoxyacetic acid ester. The absence of diphenyl groups diminishes lipophilicity, impacting tissue distribution .
Structural and Physicochemical Comparison Table
| Compound Name | CAS Number | Key Substituents | Ring Position | Salt Form | Notable Properties |
|---|---|---|---|---|---|
| 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride | Not provided | Ethoxy, 1-ethyl-3-piperidyl | 3-position | Hydrochloride | High lipophilicity, stereospecific |
| 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-4-piperidyl)methyl ester hydrochloride | 2893-42-7 | Ethoxy, 1-ethyl-4-piperidyl | 4-position | Hydrochloride | Positional isomerism affects binding |
| 2,2-Diphenyl-2-methoxyacetic acid (1-methyl-2-piperidyl)methyl ester hydrochloride | Not provided | Methoxy, 1-methyl-2-piperidyl | 2-position | Hydrochloride | Increased metabolic stability |
| 2-(4-Methylpiperazin-1-yl)ethyl 2,2-diphenylacetate dihydrochloride | Not provided | Piperazine, dihydrochloride | N/A | Dihydrochloride | Enhanced solubility, dual salt |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,2-Diphenyl-2-ethoxyacetic acid (1-ethyl-3-piperidyl) ester hydrochloride, and how can intermediates be validated?
- Methodology : Begin with esterification of 2,2-diphenyl-2-ethoxyacetic acid using 1-ethyl-3-piperidinol, followed by hydrochloride salt formation. Key steps include:
- Reagent selection : Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for esterification .
- Intermediate validation : Employ LC-MS for tracking reaction progress and NMR (¹H/¹³C) to confirm structural integrity of intermediates. For hydrochloride salt formation, monitor pH and use FT-IR to verify quaternary ammonium formation .
Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?
- Methodology :
- Chromatographic techniques : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%).
- Spectroscopic confirmation : Combine ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What experimental design strategies are optimal for studying the compound’s solubility and stability?
- Methodology :
- Design of Experiments (DoE) : Apply a factorial design to evaluate factors like pH (2–10), temperature (4–40°C), and solvent polarity (e.g., water, ethanol, DMSO). Use UV-Vis spectroscopy to monitor degradation kinetics .
- Accelerated stability testing : Conduct stress tests under ICH guidelines (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
- Methodology :
- Kinetic profiling : Use in-situ IR spectroscopy to track esterification efficiency and identify side reactions (e.g., hydrolysis).
- Process intensification : Explore microwave-assisted synthesis to reduce reaction time and improve yield. Compare with traditional reflux methods using ANOVA for statistical significance .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties or receptor interactions?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with muscarinic receptors (given structural similarity to piperidine-based anticholinergics ).
- ADMET prediction : Employ QSAR models in SwissADME to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity studies)?
- Methodology :
- Meta-analysis : Systematically review assay conditions (e.g., cell lines, radioligand concentrations) across studies.
- Dose-response validation : Replicate experiments using standardized protocols (e.g., CHO cells expressing M3 receptors) and apply Bland-Altman plots to assess variability .
Q. What advanced analytical techniques are critical for studying degradation products or metabolite profiling?
- Methodology :
- LC-QTOF-MS : Use untargeted metabolomics to identify degradation products (e.g., hydrolyzed ester or N-dealkylated metabolites).
- Stable isotope labeling : Introduce ¹³C-labeled ethoxy groups to trace metabolic pathways in vitro (e.g., liver microsomes) .
Q. How can the compound’s solid-state properties (e.g., crystallinity, hygroscopicity) impact formulation development?
- Methodology :
- Polymorph screening : Use X-ray powder diffraction (XRPD) and DSC to identify stable crystalline forms.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity under varying humidity conditions to guide excipient selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
